5-Azido Oseltamivir

Description

Context of Oseltamivir (B103847) and the Evolution of Antiviral Research

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for influenza. nih.govplos.orgchemicalbook.comdrugbank.com It functions as a potent and selective inhibitor of the neuraminidase enzyme, a glycoprotein (B1211001) found on the surface of influenza A and B viruses. chemicalbook.comdrugbank.com This enzyme is crucial for the release of newly formed virus particles from infected cells, and by inhibiting it, oseltamivir effectively halts the spread of the virus within the body. chemicalbook.comdrugbank.com The development of oseltamivir, which is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate, was a significant milestone in rational drug design. nih.govchemicalbook.comdrugbank.comorientjchem.org

The widespread use of oseltamivir, however, has led to the inevitable evolution of drug-resistant influenza strains. asm.orgmdpi.com Mutations in the viral neuraminidase, such as the H275Y substitution in H1N1 strains, can reduce the drug's binding affinity and efficacy, posing a significant public health threat. asm.orgmdpi.comcaltech.edu This continuous evolution of the influenza virus necessitates ongoing research to develop new antiviral agents and strategies that can overcome resistance. asm.org This has driven the exploration of oseltamivir's chemical structure to create derivatives and novel compounds that may exhibit improved efficacy or activity against resistant viruses.

Strategic Importance of 5-Azido Oseltamivir as a Chemical Intermediate and Research Tool

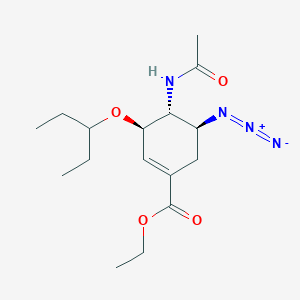

This compound, chemically known as Ethyl (3R,4R,5S)-4-(acetylamino)-5-azido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, is a key intermediate in certain synthetic pathways of oseltamivir and its analogues. synzeal.comusbio.netclearsynth.com Its synthesis often starts from precursors like (−)-shikimic acid, proceeding through an epoxide intermediate which is then opened by an azide (B81097) nucleophile. nih.govyork.ac.uk

The true value of this compound in modern research stems from the presence of the azide (-N₃) group. This functional group does not significantly alter the core structure recognized by the neuraminidase enzyme but serves as a highly versatile chemical "handle." rsc.org It is a key component for a set of powerful reactions known as "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgrsc.org This reaction allows for the efficient and specific covalent linking of the this compound molecule to other molecules containing an alkyne group. rsc.orgenamine.net This capability makes this compound an invaluable building block for:

Synthesizing Novel Antiviral Candidates: Researchers can "click" various molecular fragments onto the oseltamivir scaffold to create libraries of new compounds. rsc.org These derivatives can then be tested for enhanced activity against wild-type or resistant influenza strains.

Developing Molecular Probes: By attaching fluorescent dyes, biotin (B1667282) tags, or other reporter molecules, scientists can create probes to study the interactions between oseltamivir and the neuraminidase enzyme in detail.

Creating Multifunctional Molecules: The azide handle allows for the conjugation of oseltamivir to other active molecules, potentially leading to drugs with dual mechanisms of action or improved pharmacological properties. For instance, researchers have synthesized oseltamivir–triazole conjugates to explore new material properties like organogel formation. rsc.orgrsc.org

Table 1: Chemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 204255-06-1 | synzeal.comusbio.netclearsynth.comvivanls.com |

| Molecular Formula | C₁₆H₂₆N₄O₄ | usbio.netvivanls.com |

| Molecular Weight | 338.4 g/mol | usbio.netvivanls.com |

| IUPAC Name | Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | clearsynth.com |

| Synonyms | [3R-(3α,4β,5α)]-4-(Acetylamino)-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester | usbio.netvivanls.com |

| Appearance | Off-White Solid | usbio.net |

| Solubility | Chloroform, DMSO, Methanol | usbio.net |

Overview of Research Paradigms Utilizing Azido-Functionalized Molecules

The strategic use of this compound is part of a broader paradigm in chemical biology and drug discovery that leverages the unique properties of the azide functional group. Organic azides have become exceptionally popular due to their participation in the Huisgen 1,3-dipolar cycloaddition, the foundation of "click chemistry." enamine.netnih.gov

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, forming stable products under mild, often biologically compatible, conditions. researchgate.netacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, forming a stable triazole ring to link two molecules. sci-hub.sedokumen.pub The azide group is nearly absent in biological systems, meaning it won't react with other biological molecules, making this reaction bio-orthogonal—it works in complex biological environments without interfering with natural processes. nih.gov

This paradigm has found widespread applications:

Drug Discovery: Creating large libraries of potential drug candidates by combining different molecular building blocks. enamine.netresearchgate.net

Bioconjugation: Labeling and tracking biomolecules like proteins, carbohydrates, and nucleic acids within living cells. nih.govmdpi.com

Materials Science: Synthesizing new polymers and functional materials, such as the oseltamivir-based organogels. rsc.orgrsc.org

The introduction of an azide onto a molecule like oseltamivir transforms it from a simple intermediate into a versatile platform, enabling chemists to apply the powerful tools of click chemistry to the pressing challenge of antiviral drug development. rsc.orgdokumen.pub

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula | Key Role/Mention |

|---|---|---|

| This compound | C₁₆H₂₆N₄O₄ | Primary subject; chemical intermediate and research tool |

| Oseltamivir | C₁₆H₂₈N₂O₄ | Antiviral drug (Tamiflu®) |

| Oseltamivir Carboxylate | C₁₄H₂₄N₂O₄ | Active metabolite of Oseltamivir |

| Shikimic Acid | C₇H₁₀O₅ | Natural starting material for Oseltamivir synthesis |

| Zanamivir | C₁₂H₂₀N₄O₇ | Another neuraminidase inhibitor antiviral drug |

| Peramivir | C₁₅H₂₈N₄O₄ | Another neuraminidase inhibitor antiviral drug |

| Baloxavir marboxil | C₂₇H₂₈F₂N₂O₇S | Antiviral drug with a different mechanism of action |

| Amantadine | C₁₀H₁₇N | Older class of antiviral drug |

| Rimantadine | C₁₂H₂₁N | Older class of antiviral drug |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c1-5-12(6-2)24-14-9-11(16(22)23-7-3)8-13(19-20-17)15(14)18-10(4)21/h9,12-15H,5-8H2,1-4H3,(H,18,21)/t13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTCBJSPQVJIPZ-RRFJBIMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N=[N+]=[N-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942606 | |

| Record name | N-{6-Azido-4-(ethoxycarbonyl)-2-[(pentan-3-yl)oxy]cyclohex-3-en-1-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204255-06-1 | |

| Record name | Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204255-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{6-Azido-4-(ethoxycarbonyl)-2-[(pentan-3-yl)oxy]cyclohex-3-en-1-yl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-azido-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Azido oseltamivir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL2DFL7H8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Azido Oseltamivir

Historical Development of Oseltamivir (B103847) Synthesis Relevant to Azide (B81097) Intermediates

The initial synthesis of oseltamivir's active carboxylate form was developed by Gilead Sciences, utilizing the natural product (-)-shikimic acid as the chiral starting material. nih.govresearchgate.net A critical feature of this pioneering route was the use of azide chemistry to introduce the necessary nitrogen functionalities onto the cyclohexene (B86901) ring. nih.govresearchgate.netmusechem.com This approach involved creating an epoxide intermediate, which was subsequently opened by an azide nucleophile to install the C-5 azido (B1232118) group. nih.govmusechem.com

Following this, the industrial-scale synthesis developed by Hoffmann-La Roche also adopted a strategy reliant on azide intermediates derived from (-)-shikimic acid. nih.govresearchgate.net The Roche process, while efficient, highlighted the inherent challenges of using potentially explosive and thermally unstable azide compounds on a large scale. nih.govmusechem.com These safety concerns, coupled with the initial limited availability of shikimic acid, spurred the scientific community to explore numerous alternative synthetic strategies. nih.govresearchgate.net

These explorations led to the development of azide-free routes to avoid the associated hazards. nih.govwikipedia.orgresearchgate.net However, despite the development of over 70 different synthetic pathways, many azide-free approaches have not matched the efficiency of the established production route. nih.gov Consequently, azide-dependent syntheses, particularly the Roche industrial method, remain central to the large-scale production of oseltamivir, with significant efforts invested in ensuring the safe handling of azide intermediates. nih.govresearchgate.net

Established Synthetic Routes to 5-Azido Oseltamivir

The generation of this compound is a pivotal step in the most widely used synthetic sequences for oseltamivir. These routes primarily begin with a natural chiral precursor and involve the precise introduction of the azido group to set the required stereochemistry.

The most prominent and industrially applied synthetic routes to oseltamivir, and by extension this compound, commence with (-)-shikimic acid. nih.govresearchgate.netwikipedia.org This natural product is an ideal starting material as it possesses the core carbocyclic system and the necessary chirality that is mirrored in the final target molecule. nih.gov The initial scarcity of (-)-shikimic acid, which is extracted from Chinese star anise, was a significant bottleneck until the development of fermentation processes using genetically engineered E. coli provided a reliable supply. nih.govmusechem.com

The synthesis typically begins with the esterification of the carboxylic acid group of (-)-shikimic acid. nih.govwikipedia.org In early developmental stages, Gilead Sciences also investigated a route starting from the more abundant (-)-quinic acid; however, this pathway was ultimately less efficient and was dropped in favor of the improved shikimic acid-based synthesis. musechem.comresearchgate.netwikipedia.org

The introduction of the azide functionality at the C-5 position of the cyclohexene ring is a defining feature of the synthesis, accomplished with high stereochemical control.

A cornerstone of the Gilead and Roche syntheses is the formation of a key epoxide intermediate. nih.govresearchgate.netnih.gov Starting from a protected shikimic acid derivative, an epoxide is formed across the C-4 and C-5 positions. nih.govresearchgate.net This epoxide is then subjected to a nucleophilic ring-opening reaction using an azide source, such as sodium azide (NaN₃). nih.govnih.goviiste.org The reaction proceeds with high regio- and stereospecificity, with the azide nucleophile attacking the C-5 position to yield a 5-azido-4-hydroxy intermediate (an azido alcohol). nih.govresearchgate.net This step is fundamental for establishing the correct trans relationship between the substituents at C-4 and C-5. nih.gov

Table 1: Key Epoxide Ring-Opening Reaction

| Precursor | Reagents | Product | Significance |

|---|

While the epoxide opening introduces the first nitrogen function (as an azide), a second nitrogen group is also required. In some synthetic variations, the initial azido alcohol is converted into an aziridine (B145994). nih.govresearchgate.net This aziridine can then undergo a second ring-opening, again using an azide nucleophile, to install the second amino group precursor at the C-4 position. nih.gov

In an alternative and efficient route reported by Roche, a different strategy is employed to arrive at the final 5-azido configuration. nih.gov After installing the first nitrogen group (which becomes the C-4 acetamido group), the hydroxyl at C-5 is converted to a good leaving group, typically a mesylate (OMs). This mesylate is then displaced by sodium azide in a classic Sₙ2 reaction. nih.gov This nucleophilic substitution proceeds with an inversion of configuration at the C-5 center, converting the (R)-stereochemistry of the precursor to the required (S)-configuration in the this compound product. nih.gov

Table 2: Stereoselective Azidation via Sₙ2 Displacement

| Precursor | Reagents | Product (Intermediate) | Key Transformation |

|---|

In syntheses starting from (-)-shikimic or (-)-quinic acid, the six-membered cyclohexene ring is pre-formed in the starting material. nih.govwikipedia.org The synthetic challenge lies in the stereocontrolled installation of the correct functional groups onto this existing scaffold.

However, in the quest for shikimic acid-independent routes, several methods have been developed to construct the cyclohexene core de novo. The Diels-Alder reaction is a prominent strategy for this purpose. nih.govhilarispublisher.com Various dienes and dienophiles have been employed, such as the reaction between furan (B31954) and ethyl acrylate (B77674) or butadiene and acrylic acid, to build the cyclic framework in a single, powerful step that can control the relative stereochemistry of newly formed chiral centers. wikipedia.orghilarispublisher.com Another advanced method for forming the core structure is the ring-closing metathesis (RCM) reaction, which has been successfully used to create the cyclohexene carboxylic acid ester core from an acyclic diene precursor. google.com

Strategic Introduction of the Azido Group

Nucleophilic Ring Opening of Epoxide Precursors with Azide Chemistry

Innovations in this compound Synthesis

Recent advancements in synthetic chemistry have focused on producing this compound and its precursors with enhanced safety, efficiency, and scalability. These innovations address the inherent risks associated with azide chemistry and explore alternative pathways to the core oseltamivir structure.

Application of Continuous Flow Chemistry for Enhanced Safety and Efficiency

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of organic azides, including intermediates for this compound. prolabas.comrsc.org This methodology mitigates the risks associated with the accumulation of potentially explosive azide compounds and toxic hydrazoic acid by maintaining low concentrations of hazardous materials at any given time. prolabas.comacs.orgmpg.de

Flow reactors offer superior control over reaction parameters such as temperature and pressure, enabling reactions to be conducted under superheated conditions safely. rsc.org This often leads to significantly reduced reaction times and improved yields compared to traditional batch processes. rsc.orgbeilstein-journals.org For instance, the azidation of mesyl shikimate, a precursor to this compound, was achieved with full conversion and high selectivity in a continuous-flow system at 50°C with a residence time of just 12 seconds. beilstein-journals.org Similarly, the C-5 azidation of an acetamide (B32628) precursor to afford an azide intermediate was accomplished at 190°C with a 45-second residence time, resulting in an 89% isolated yield, a significant improvement over batch procedures that require hours. beilstein-journals.org

The use of microreactors has been shown to improve selectivity and dramatically shorten reaction times while enhancing safety, even at elevated temperatures. google.com A multi-step continuous-flow synthesis of oseltamivir phosphate (B84403) has been developed with a total residence time of 3.5 minutes for the individual steps, demonstrating the potential for rapid and efficient production. thieme-connect.com

Table 1: Comparison of Batch vs. Continuous Flow Azidation in Oseltamivir Synthesis

| Parameter | Batch Process | Continuous Flow Process | Reference(s) |

| Reaction Time | 3 - 15 hours | 12 - 75 seconds | beilstein-journals.org |

| Temperature | ~90°C | 50°C - 190°C | beilstein-journals.org |

| Yield | 66% - 95% | 89% - 91% (isolated) | beilstein-journals.org |

| Safety | Higher risk of accumulation of hazardous materials | Minimized concentration of hazardous intermediates | prolabas.comrsc.orgacs.orgmpg.de |

Exploration of Azide-Free Approaches in Oseltamivir Total Synthesis as Contextual Alternatives

In response to the hazards associated with azide chemistry, several azide-free synthetic routes to oseltamivir have been developed. thieme-connect.comthieme-connect.com These alternative strategies provide important context by demonstrating different approaches to constructing the oseltamivir core without relying on the 5-azido intermediate.

One notable approach begins with the readily available and inexpensive diethyl D-tartrate. nih.govacs.org This 11-step synthesis features an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons reaction as key steps to construct the cyclohexene ring. nih.govacs.org Another strategy utilizes L-methionine as the starting material, achieving a highly stereoselective synthesis in 18 steps. thieme-connect.comthieme-connect.com A key feature of this route is the use of a Staudinger reaction to establish the three contiguous chiral centers. thieme-connect.comthieme-connect.com

Derivatization and Functionalization Strategies Employing the Azido Moiety

The azido group of this compound is a versatile functional group that serves as a linchpin for a variety of chemical modifications. Its ability to participate in highly specific and efficient reactions allows for the synthesis of a diverse range of oseltamivir derivatives.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Conjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and has been extensively used to modify this compound. researchgate.netbeilstein-journals.orgnih.gov This reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting the azido group with a terminal alkyne. nih.govbeilstein-journals.orgmdpi.com The resulting triazole ring acts as a stable and robust linker to conjugate various molecular entities to the oseltamivir scaffold. rsc.orgnih.gov

This strategy has been employed to synthesize libraries of novel oseltamivir derivatives with the goal of exploring new biological activities or overcoming drug resistance. rsc.orgrsc.org The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for medicinal chemistry applications. acs.orgresearchgate.net For instance, a series of 1,2,3-triazolylated oseltamivir derivatives were prepared by coupling this compound with various alkynes, and their inhibitory potency against different neuraminidase subtypes was evaluated. rsc.orgnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Complementing the CuAAC reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.govchalmers.se This reaction is catalyzed by ruthenium(II) complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), and can be used with both terminal and internal alkynes. organic-chemistry.orgnih.gov

The ability to selectively generate the 1,5-triazole isomer offers a powerful strategy for orienting substituents in a different spatial arrangement compared to the 1,4-isomer produced by CuAAC. nih.govrsc.org This has been exploited in the structure-based design of oseltamivir derivatives to better target specific regions of the neuraminidase enzyme. rsc.orgnih.gov For example, by using RuAAC, substituents on the triazole ring could be directed towards the 150-cavity of the enzyme, leading to improved inhibitory activity. rsc.orgnih.gov

Table 2: Regioselectivity of Azide-Alkyne Cycloaddition Reactions

| Catalysis | Product Regioisomer | Reference(s) |

| Copper(I) (CuAAC) | 1,4-disubstituted 1,2,3-triazole | nih.govbeilstein-journals.orgmdpi.com |

| Ruthenium(II) (RuAAC) | 1,5-disubstituted 1,2,3-triazole | organic-chemistry.orgnih.govchalmers.se |

| Thermal (Huisgen) | Mixture of 1,4- and 1,5-isomers | beilstein-journals.org |

Reduction of the Azido Group to Amine Functionality

A fundamental transformation of the 5-azido group is its reduction to the corresponding primary amine, yielding 5-amino oseltamivir. This conversion is a critical step in both the industrial synthesis of oseltamivir and the preparation of certain derivatives. nih.gov

Various methods have been reported for this reduction. Catalytic hydrogenation using catalysts like platinum on carbon or Lindlar's catalyst has been employed. google.com However, the use of hydrogen gas on a large scale poses safety risks. google.com Alternative reducing agents have been explored, including trialkyl or triaryl phosphines (Staudinger reaction), although these can be costly and generate byproducts that are difficult to remove. google.commdpi.com

More recent and practical methods include the use of hydrogen sulfide (B99878) in the presence of pyridine (B92270) or sodium sulfide with an organic amine base. google.com Another reported method involves the use of zinc dust in the presence of ammonium (B1175870) chloride in aqueous ethanol, which provided oseltamivir in a 42% yield from the corresponding azidoacetamide. iiste.org The resulting amine is a key intermediate that can be further functionalized or is the final step to produce oseltamivir itself after N-acetylation of the 4-amino group. google.comiiste.org

Synthesis of Novel Analogs and Derivatives for Structure-Activity Relationship Studies

The strategic placement of the azido group at the C5 position of the oseltamivir scaffold makes this compound a pivotal intermediate for the synthesis of novel analogs and derivatives. This position is oriented towards the 150-cavity of the neuraminidase enzyme, a region that is not occupied by oseltamivir itself but offers a target for designing new inhibitors with potentially enhanced potency and a different resistance profile. mdpi.comrsc.org Structure-activity relationship (SAR) studies, which systematically alter the molecular structure to observe the effect on biological activity, are crucial in this endeavor.

A primary synthetic route for modifying this compound involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). nih.govrsc.org These reactions efficiently and regioselectively form a stable 1,2,3-triazole ring, which acts as a linker between the oseltamivir core and various substituent groups designed to interact with the 150-cavity. rsc.orgnih.gov

Researchers have designed and synthesized series of C5-substituted oseltamivir derivatives featuring 4'- and 5'-aryl-1,2,3-triazolyl groups. rsc.orgnih.gov The synthesis begins with the azidation of oseltamivir phosphate to yield this compound. rsc.org This intermediate is then coupled with a variety of terminal alkynes using either CuAAC or RuAAC, followed by hydrolysis or deprotection steps to yield the final triazolylated oseltamivir derivatives. nih.govrsc.org

SAR studies on these triazole derivatives have yielded several key insights. nih.gov While the triazole-extended portions can enter the 150-cavity, the inhibitory activities of these initial analogs were often weaker than the parent compound, oseltamivir carboxylate (OSC). nih.govresearchgate.net This is attributed to the less basic nature of the triazole ring compared to the original amino group at C5, which compromises important hydrogen bond interactions within the enzyme's active site. nih.govresearchgate.net

Despite a general decrease in potency, the substitutions on the triazole ring significantly influence the inhibitory activity. nih.govrsc.org SAR analysis indicated that the position of substituents on the phenyl ring of the triazole is critical. rsc.org For instance, a compound with an electropositive substituent at the meta-position of the phenyl group showed markedly increased potency compared to its para- and ortho-substituted isomers. nih.govrsc.org Conversely, an electronegative substituent at the ortho-position led to higher inhibition activity. nih.govrsc.org Furthermore, studies comparing regioisomers found that 5'-substituted 1,2,3-triazolylated OSC derivatives generally exhibited superior activity compared to their 4'-substituted counterparts, suggesting the 5'-substituted portions are better positioned to interact with residues near the entrance of the 150-cavity. nih.govresearchgate.net One of the most potent compounds developed through this strategy was compound 2j (Table 1), which bears a 3-phenylamino group on the triazole ring and showed strong inhibition against multiple neuraminidase subtypes, including a resistant strain. nih.gov

Another approach involves the modification of the C5-amino group (obtained by the reduction of the azide) by incorporating a pyrazole (B372694) moiety. mdpi.compolyu.edu.hk A series of C-5-NH2-acyl derivatives containing a pyrazole ring were synthesized and evaluated. mdpi.com These studies found that 1H-pyrazole-5-carboxamide or 1H-pyrazole-3-carboxamide were effective linkers. polyu.edu.hk While most of these pyrazole-based analogs exhibited moderate inhibitory activity, they provided valuable SAR data for guiding the design of future inhibitors. mdpi.compolyu.edu.hk For example, compound 12c (Table 2), incorporating a specific pyrazole structure, displayed notable NA inhibitory activity. mdpi.com

It has also been observed that the direct substitution of the 5-amino group of oseltamivir carboxylate with an azide group leads to a decrease in inhibitory activity against both N1 and N3 neuraminidase subtypes. nih.gov This underscores the importance of the C5-substituent's ability to form favorable interactions to compensate for the loss of the original amino group's interactions.

The table below summarizes the inhibitory activities of selected 1,2,3-triazolylated oseltamivir derivatives.

Table 1: Inhibitory Activity (IC₅₀) of 1,2,3-Triazolylated Oseltamivir Derivatives against Neuraminidase (NA)

This is an interactive table. You can sort and filter the data.

| Compound | Substituent on Triazole Ring | NA Subtype (Virus) | IC₅₀ (μM) nih.gov |

|---|---|---|---|

| Oseltamivir Carboxylate (OSC) | (Reference) | N5 (H12N5) | 0.002 ± 0.000 |

| Oseltamivir Carboxylate (OSC) | (Reference) | N2 (H3N2) | 0.001 ± 0.000 |

| 1e | 4'-phenyl | N5 (H12N5) | 0.038 ± 0.004 |

| 1e | 4'-phenyl | N2 (H3N2) | 0.035 ± 0.002 |

| 2e | 5'-phenyl | N5 (H12N5) | 0.025 ± 0.001 |

| 2e | 5'-phenyl | N2 (H3N2) | 0.021 ± 0.001 |

| 2h | 5'-(2-aminophenyl) | N5 (H12N5) | 0.015 ± 0.001 |

| 2h | 5'-(2-aminophenyl) | N2 (H3N2) | 0.012 ± 0.001 |

| 2j | 5'-(3-aminophenyl) | N5 (H12N5) | 0.004 ± 0.000 |

| 2j | 5'-(3-aminophenyl) | N2 (H3N2) | 0.003 ± 0.000 |

| 2j | 5'-(3-aminophenyl) | N2 (E119V mutant) | 0.105 ± 0.005 |

The following table presents data for selected pyrazole-based oseltamivir analogs.

Table 2: Inhibitory Activity (IC₅₀) of Pyrazole-Based Oseltamivir Analogs against A/H3N2 NA

This is an interactive table. You can sort and filter the data.

| Compound | General Structure | NA Subtype (Virus) | IC₅₀ (μM) mdpi.com |

|---|---|---|---|

| 6i | 1H-pyrazole-4-carboxamide derivative | A/H3N2 | >25 |

| 12c | 1H-pyrazole-5-carboxamide derivative | A/H3N2 | 6.98 ± 0.08 |

| 24b | 1H-pyrazole-3-carboxamide derivative | A/H3N2 | >25 |

| 26b | 1H-pyrazole-3-carboxamide derivative | A/H3N2 | 12.27 ± 0.14 |

These synthetic and SAR studies, using this compound as a versatile starting material, continue to inform the rational design of the next generation of neuraminidase inhibitors. polyu.edu.hk

Chemical Biology Applications of 5 Azido Oseltamivir Based Probes

Design and Implementation in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes within complex biological systems. mdpi.com Unlike traditional proteomic methods that measure protein abundance, ABPP provides a direct readout of enzyme activity. mdpi.com The design of an ABPP probe typically involves a reactive group (or "warhead") that covalently modifies an active-site residue and a reporter tag, such as a fluorophore or biotin (B1667282), for detection and enrichment. mdpi.com

Development of 5-Azido Oseltamivir (B103847) as a Chemical Probe for Enzyme Activity

5-Azido Oseltamivir serves as a critical precursor in the development of chemical probes for studying neuraminidase, the key enzyme targeted by the antiviral drug oseltamivir. mdpi.com The oseltamivir structure itself provides the necessary binding affinity and specificity for the neuraminidase active site. researchgate.net The introduction of the azido (B1232118) (-N₃) group at the C-5 position, replacing the amino group, is a key strategic modification. researchgate.netdoi.org While this substitution can decrease the inhibitory activity compared to the parent compound, its true value lies in its function as a bioorthogonal handle. researchgate.netdoi.org

This azido group is relatively small and chemically stable under physiological conditions, yet it can participate in highly specific ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This allows for a modular "tag-free" approach where the compact this compound derivative can engage its target enzyme within a biological system. mdpi.com Subsequently, a reporter molecule (e.g., biotin for affinity purification or a fluorophore for imaging) containing a complementary alkyne group can be "clicked" on for detection and analysis. mdpi.commdpi.com This two-step approach circumvents the need to use bulky probes from the outset, which might otherwise hinder cell permeability or target engagement. mdpi.com

Detection and Imaging of Neuraminidase Activity in Research Models

Probes derived from this compound are instrumental in detecting and visualizing active neuraminidase in various research models, including influenza-infected cells. By attaching a fluorescent tag via the azido group, researchers can create imaging agents that specifically label active viral neuraminidase. mdpi.comlifetein.com

For instance, a general strategy involves incubating infected cells with an azide-modified inhibitor, followed by fixation, permeabilization, and ligation to an alkyne-bearing fluorophore. This allows for the direct visualization of enzyme activity within cellular compartments via fluorescence microscopy. This technique has been successfully applied using related probes to image active neuraminidase in influenza virus-infected cells, where the probe's binding can be competitively inhibited by the parent drug, oseltamivir, confirming the specificity of the interaction. mdpi.com

Furthermore, biotin-conjugated oseltamivir analogs, which can be conceptualized as downstream products of a this compound-based synthesis, act as probes to detect viral presence and quantify neuraminidase activity in biological samples. lifetein.com

| Probe Type | Application | Detection Method | Reference |

| Fluorophore-conjugated Oseltamivir Analog | Imaging active neuraminidase in infected cells | Fluorescence Microscopy | mdpi.comlifetein.com |

| Biotin-conjugated Oseltamivir Analog | Detection and quantification of viral neuraminidase | Biochemical Assays (e.g., high-throughput screening) | lifetein.com |

| Alkyne-hinged Fluorosialyl Fluoride (DFSA) | Imaging active neuraminidase in influenza-infected cells | Click reaction with azide-biotin, followed by fluorescent streptavidin staining | mdpi.comresearchgate.net |

Elucidation of Antiviral Resistance Mechanisms via ABPP Approaches

The emergence of drug-resistant influenza strains is a major public health concern, often stemming from mutations in the neuraminidase enzyme that reduce the binding affinity of inhibitors like oseltamivir. nih.govwikipedia.org ABPP, using probes derived from this compound, offers a sophisticated method to study these resistance mechanisms at a functional level.

The principle relies on competitive inhibition. A broad-spectrum, clickable neuraminidase probe can be used to label the enzyme population in both drug-sensitive and drug-resistant viral strains. In the presence of oseltamivir, the probe will fail to label the enzyme in sensitive strains because its binding is blocked. However, in resistant strains (e.g., those with the common H275Y mutation), the enzyme retains its ability to bind the probe even when oseltamivir is present, due to the drug's reduced affinity. mdpi.comnih.gov This differential labeling provides a direct readout of drug susceptibility.

Studies have utilized this concept with analogous probes to successfully distinguish between oseltamivir-sensitive and oseltamivir-resistant influenza strains, demonstrating the utility of this approach for diagnosing viral susceptibility. mdpi.comresearchgate.net This methodology aids in understanding how specific mutations, such as E119V, H274Y, and R292K, impact drug efficacy and can be used in screening for new inhibitors that are effective against these resistant variants. nih.gov

Table of Common Oseltamivir Resistance Mutations in Neuraminidase

| Mutation | Neuraminidase Subtype(s) | Impact on Oseltamivir Susceptibility | Reference |

|---|---|---|---|

| H275Y | N1 | High-level resistance | nih.govnih.gov |

| R292K | N2 | High-level resistance | nih.gov |

| E119V | N2 | High-level resistance | nih.gov |

Bioorthogonal Chemistry in Biological System Investigations

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.com These reactions have become indispensable tools for chemical biologists, enabling the precise labeling and manipulation of biomolecules in their natural environment. dokumen.pub

Utility of Azido Group for Labeling and Bioconjugation Studies

The azido group of this compound is a premier example of a bioorthogonal chemical reporter. mdpi.com Its small size, metabolic stability, and lack of reactivity toward most biological functional groups make it an ideal chemical handle for in-vivo applications. mdpi.comnih.gov The primary utility of the azide (B81097) is its ability to undergo highly specific and efficient "click" reactions. researchgate.net

The two most prominent azide-based ligation reactions in chemical biology are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. dokumen.pubnih.gov It is exceptionally robust and has been widely used to link this compound to various molecular tags, including fluorophores, biotin, or even larger scaffolds to create multivalent inhibitors. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst required for CuAAC in live-cell studies, SPAAC utilizes strained-ring alkynes (e.g., cyclooctynes). nih.govacs.org The high ring strain of these molecules allows them to react spontaneously with azides, eliminating the need for a metal catalyst. acs.org

Through these reactions, this compound serves as a platform for creating a diverse array of chemical tools for studying influenza virus biology. doi.orgnih.gov

Exploration of Click Chemistry Beyond Oseltamivir Analogs for Broader Biological Targets

The principles of click chemistry, exemplified by the application of this compound, extend far beyond the study of influenza. This chemical strategy has revolutionized many areas of biology and drug discovery. dokumen.pubresearchgate.net The ability to specifically and covalently link molecular fragments has been applied to:

Metabolic Glycoengineering: Cells can be fed sugars modified with azide groups. These azido-sugars are incorporated into the cell's glycans, effectively decorating the cell surface with chemical handles that can be visualized or manipulated using click chemistry. mdpi.comacs.org

Drug Discovery: Click chemistry is used to generate large libraries of potential drug candidates by combining different molecular building blocks. rsc.org For instance, divalent oseltamivir analogs have been prepared via click reaction to create highly effective neuraminidase inhibitors. rsc.org

Bioconjugation: This involves linking molecules to proteins, nucleic acids, or other biomolecules to create novel probes, diagnostics, or therapeutics. mdpi.com The synthesis of DNA-linked oseltamivir inhibitor probes for use in quantitative assays is one such application. nih.gov

The development of various click reactions, including hetero-Diels-Alder reactions and Staudinger ligations, continues to expand the toolkit available to researchers for probing complex biological systems with minimal perturbation. nih.govacs.org

Application as a Versatile Building Block in Chemical Probe Development

Design of Probes for Target Identification and Validation

The inherent affinity of the oseltamivir backbone for neuraminidase makes this compound an excellent starting point for designing probes aimed at identifying and validating this crucial viral enzyme. By utilizing the azide group, scientists can conjugate alkyne-modified reporter molecules, such as biotin for affinity purification or fluorescent dyes for detection, to create activity-based probes (ABPs).

These probes are designed to bind specifically to the active site of neuraminidase. The successful labeling of the enzyme by an oseltamivir-based probe can be competitively inhibited by the parent drug, oseltamivir, thereby validating that the probe is indeed binding to the intended target site. pnas.orgpnas.org This approach is not only crucial for confirming the on-target activity of newly synthesized inhibitors but also for screening compound libraries to discover novel neuraminidase inhibitors.

One notable application involves the synthesis of C5-substituted oseltamivir carboxylate (OSC) derivatives. rsc.org Starting with this compound, researchers have employed copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a variety of substituted 1,2,3-triazolyl groups. rsc.orgrsc.org These modifications are designed to explore interactions with regions within and around the neuraminidase active site, such as the 150-cavity, with the goal of developing more potent and broadly effective inhibitors, including against drug-resistant viral strains. rsc.org The inhibitory activities of these newly synthesized probes are then evaluated using assays with fluorogenic substrates like 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA). rsc.org

| Probe Type | Starting Material | Key Modification | Application | Research Finding |

| Triazolylated OSC Derivatives | This compound | Addition of substituted triazole rings via CuAAC | Neuraminidase Inhibition and Target Validation | Derivatives with specific substitutions showed enhanced inhibitory activity against various neuraminidase subtypes, including resistant strains. rsc.org |

| Activity-Based Probes | Oseltamivir Analogues | Incorporation of a reactive group and a reporter tag (e.g., biotin) | Target Identification and Validation | Probes successfully label neuraminidase, and this labeling can be outcompeted by oseltamivir, confirming target engagement. pnas.orgpnas.org |

Functionalization for Advanced Microscopy and Proteomic Techniques

The versatility of this compound extends to its functionalization for sophisticated imaging and proteomic applications. The "clickable" azide handle allows for the straightforward attachment of fluorophores for fluorescence microscopy or affinity tags like biotin for proteomic studies.

For advanced microscopy, a fluorescent dye can be attached to this compound via an alkyne-azide click reaction. The resulting fluorescent probe can be used to visualize the localization of neuraminidase within infected cells or tissues, providing spatial and temporal information about the virus. While direct synthesis of a fluorescent probe from this compound is a clear potential application, related studies have successfully demonstrated the utility of fluorescein-conjugated phospha-oseltamivir probes. These probes exhibit powerful inhibition of neuraminidase, and their fluorescence is quenched upon binding, allowing for the quantification of the virus and its enzyme in biological systems. rsc.org This principle underscores the potential of similarly designed probes derived from this compound.

In the realm of proteomics, this compound can be functionalized with a biotin tag. These biotinylated probes can be used in affinity pull-down experiments to isolate neuraminidase from complex cellular lysates. The enriched protein can then be identified and quantified using mass spectrometry. This proteomic approach is invaluable for confirming drug-target engagement in a native biological context and for identifying potential off-target interactions. The development of biotin-conjugated phospha-oseltamivir again serves as a strong proof-of-concept for this application. rsc.org Furthermore, other studies have successfully used alkyne-hinged probes that are ligated with an azide-annexed biotin via click reaction for the isolation and identification of sialidases. pnas.orgpnas.org

| Functionalization | Reporter Tag | Technique | Purpose |

| Fluorescence Tagging | Fluorescein, Rhodamine, etc. | Fluorescence Microscopy | Visualize viral neuraminidase distribution in cells. |

| Affinity Tagging | Biotin | Proteomics (Affinity Purification/Mass Spectrometry) | Isolate and identify neuraminidase from complex biological samples to confirm target engagement and identify binding partners. |

Investigations of Biological Activity and Structure Activity Relationships in Pre Clinical Research Models

In Vitro Assessment of Antiviral Activity of 5-Azido Oseltamivir (B103847) Derivatives

The introduction of an azido (B1232118) group at the C-5 position of oseltamivir serves as a crucial synthetic handle for creating a diverse range of derivatives. This modification allows for the exploration of structure-activity relationships and the potential for enhanced antiviral efficacy.

The primary target of oseltamivir and its derivatives is the viral neuraminidase (NA) enzyme, which is essential for the release of progeny virions from infected host cells. drugbank.com In vitro studies have evaluated the inhibitory activity of 5-azido oseltamivir derivatives against different NA subtypes, including N1 and N3.

Research has shown that the substitution of the 5-amino group of oseltamivir carboxylate with an azide (B81097) group leads to a decrease in inhibitory activity against both N1 and N3 neuraminidases. nih.govresearchgate.netresearchgate.net For instance, one study found that an azido derivative of oseltamivir carboxylate displayed a significantly lower inhibition potency (Ki = 910 ± 170 nM) against NA from the pandemic A/California/07/2009 (H1N1) strain compared to oseltamivir carboxylate (Ki = 24 ± 4 nM). doi.org This suggests that the basicity of the amino group at the C-5 position is important for potent inhibition. doi.org

However, further modifications to the azido group can modulate this activity. For example, oseltamivir derivatives with a 1,2,3-triazole linker attached to the C-5 position have been synthesized and tested. doi.org One such derivative, compound 17 , showed better inhibitory activity (Ki = 470 ± 140 nM) than the simple azido derivative 19 but was still less potent than oseltamivir carboxylate (18 ). doi.org

Another study investigating a panel of oseltamivir analogs found that while substituting the free 5-amino group with an azide decreased activity, other modifications could enhance it. nih.govresearchgate.net For example, alkylation of the 5-amino group with an isopropyl group appeared to increase the inhibitory effect against both N1 and N3 neuraminidases. nih.govresearchgate.net Specifically, one analog, PMC-36, showed higher inhibition of N1 (IC₅₀ of 14.6±3.0nM) compared to oseltamivir (25±4nM), while another, PMC-35, had a significant inhibitory effect on N3 (IC₅₀ of 0.1±0.03nM) compared to oseltamivir (0.2±0.02nM). nih.govresearchgate.net

Table 1: Inhibitory Activity of Oseltamivir Derivatives against Influenza Neuraminidase

| Compound | Target Neuraminidase | IC₅₀ / Ki (nM) | Fold Change vs. Oseltamivir Carboxylate |

| Oseltamivir Carboxylate (18) | NA2009 (H1N1) | Ki = 24 ± 4 | - |

| This compound Carboxylate (19) | NA2009 (H1N1) | Ki = 910 ± 170 | ~40-fold lower potency |

| Triazole Derivative (17) | NA2009 (H1N1) | Ki = 470 ± 140 | ~20-fold lower potency |

| PMC-36 | N1 (H7N1) | IC₅₀ = 14.6 ± 3.0 | More potent |

| PMC-35 | N3 (H7N3) | IC₅₀ = 0.1 ± 0.03 | More potent |

| Oseltamivir | N1 (H7N1) | IC₅₀ = 25 ± 4 | - |

| Oseltamivir | N3 (H7N3) | IC₅₀ = 0.2 ± 0.02 | - |

| Data sourced from multiple studies. nih.govresearchgate.netdoi.org |

Beyond isolated enzyme assays, the antiviral activity of this compound derivatives has been assessed in cell-based assays using wild-type influenza virus strains. These studies provide a more comprehensive picture of a compound's potential efficacy.

One study evaluated a series of novel oseltamivir derivatives against A/H1N1/PR/8/34 and A/H3N2/Hong Kong/8/68 strains. frontierspartnerships.org The results indicated that the antiviral activity was dependent on the virus strain, with the H3N2 strain being more sensitive to some compounds than the H1N1 strain. frontierspartnerships.org For example, compounds OS-11 and OS-35 were effective against the H3N2 virus at concentrations ten times lower than those required for the H1N1 virus. frontierspartnerships.org

Another investigation focused on C5-substituted oseltamivir derivatives with a 1,2,3-triazolyl group. nih.gov In cell-based assays using Madin-Darby canine kidney (MDCK) cells, a promising compound, 2j , showed activity against H1N1 (A/Puerto Rico/8/34) and H3N2 (A/Moscow/10/99) viruses, although it was less potent than oseltamivir carboxylate. nih.gov

A critical aspect of developing new antiviral drugs is their ability to combat resistant strains. The H274Y mutation in the neuraminidase is a common mutation that confers resistance to oseltamivir. doi.orgwisdomlib.org

Several studies have investigated the activity of this compound derivatives against these resistant mutants. In one such study, a series of novel oseltamivir derivatives were designed to target the 150-cavity of the neuraminidase. researchgate.net One compound, 5c , which had a 4-(3-methoxybenzyloxy)benzyl group, demonstrated 4.85-fold more potent activity than oseltamivir carboxylate against the H5N1-H274Y mutant NA, even though it showed a 30-fold loss of activity against the wild-type H1N1 strain. researchgate.net

Similarly, novel phosphonate (B1237965) congeners of oseltamivir have shown promising activity against both wild-type and the H274Y mutant of H1N1 and H5N1 viruses. google.com Furthermore, C5-substituted oseltamivir derivatives with a 1,2,3-triazolyl group have also been evaluated against oseltamivir-resistant strains. nih.gov Compound 2j was tested against an N2 NA with the E119V mutation, which also confers resistance, and showed inhibitory potential. nih.govresearchgate.net

Table 2: Activity of Oseltamivir Derivatives against Resistant Influenza Strains

| Compound | Resistant Strain | Activity Compared to Oseltamivir Carboxylate |

| 5c | H5N1-H274Y | 4.85-fold more potent |

| Phosphonate Congeners | H1N1-H274Y, H5N1-H274Y | Better anti-flu activities |

| 2j | H3N2 E119V | Exhibited an EC₅₀ > 100 μM |

| Data compiled from various research papers. nih.govresearchgate.netgoogle.com |

Analysis of Inhibitory Potency against Wild-Type Influenza Strains

Elucidation of Mechanisms of Antiviral Action and Resistance Development

Understanding how these derivatives interact with viral proteins and how viral mutations affect their activity is crucial for rational drug design.

The antiviral mechanism of oseltamivir and its derivatives lies in their ability to bind to the active site of the viral neuraminidase, preventing it from cleaving sialic acid residues and thus halting viral spread. drugbank.com The azido group in this compound derivatives can participate in "click chemistry" reactions, which allows for the creation of stable triazole linkages with other molecules, facilitating the exploration of interactions with biological targets.

Molecular docking studies have provided insights into the binding of these derivatives. For instance, the phenylamino (B1219803) group of compound 2j was shown to form a strong hydrogen bond with residue D151 near the entrance of the 150-cavity in the neuraminidase, which could contribute to its potent inhibition. nih.govresearchgate.netrsc.org The 150-cavity is a region adjacent to the active site that is not utilized by currently approved neuraminidase inhibitors and represents a promising target for developing more potent and broad-spectrum antivirals. doi.orgnih.govresearchgate.netrsc.org The flexibility of the 150-loop, which gates access to this cavity, can be influenced by the binding of different inhibitors. doi.org

Viral mutations, particularly in the neuraminidase gene, can significantly impact the efficacy of antiviral drugs. wisdomlib.org The H274Y mutation, for example, alters the conformation of the neuraminidase active site, reducing the binding affinity of oseltamivir. wisdomlib.org

Research into this compound derivatives aims to overcome this resistance. By designing compounds that can form additional interactions within or near the active site, such as in the 150-cavity, it may be possible to compensate for the loss of affinity caused by resistance mutations. doi.orgresearchgate.net The improved activity of compounds like 5c against the H274Y mutant suggests that targeting the 150-cavity is a viable strategy to combat oseltamivir resistance. researchgate.net The development of derivatives that maintain activity against a range of mutant strains is a key focus of ongoing research.

Investigating Molecular Interactions with Viral and Host Proteins

Exploratory Research into Alternative Biological Activities of Derivatives

The introduction of the azido moiety into the oseltamivir structure opens avenues for synthesizing a diverse range of derivatives, primarily through click chemistry, leading to the formation of 1,2,3-triazole-containing compounds. These derivatives have been the subject of exploratory research to uncover potential therapeutic applications beyond influenza treatment.

Preliminary Studies on Antibacterial Potentials

While direct studies on the antibacterial properties of this compound are not extensively documented, the broader class of oseltamivir derivatives has been a subject of interest. Research indicates that certain derivatives show potential in inhibiting bacterial growth. The rationale behind this exploration lies in the structural similarities to other antimicrobial agents and the potential for the azido group or its triazole derivatives to interact with bacterial enzymes. nih.gov For instance, the ansamycin (B12435341) class of antibiotics, which includes rifampicin, is derived from the aminoshikimic acid pathway, a pathway also relevant to the synthesis of oseltamivir precursors. nih.gov This connection suggests that the core structure of oseltamivir might be amenable to modifications that confer antibacterial activity.

Furthermore, some studies have investigated the antimicrobial properties of compounds containing benzimidazole (B57391) and benzothiazole, which have been incorporated into oseltamivir derivatives. researchgate.netnih.gov For example, novel 1,2,3-triazole glycosides incorporating these cores have been synthesized and evaluated. researchgate.netnih.gov One study highlighted that benzoxazole, when combined with carbohydrates, showed promise against both Gram-positive and Gram-negative bacteria. nih.gov

Investigations into Anticancer Activities

The exploration of oseltamivir derivatives for anticancer activity has yielded some promising preliminary results. The azido group in this compound facilitates the synthesis of 1,2,3-triazole hybrids, a class of compounds known to possess diverse biological activities, including anticancer properties. researchgate.net

A study focused on novel 1,2,3-triazole hybrids based on cabotegravir (B606451) analogues, which share the triazole feature with derivatives of this compound, demonstrated significant anticancer potential. researchgate.net One compound in this series, designated 5i, exhibited a potent IC50 value of 6.06 μM against H460 non-small-cell lung cancer cells. researchgate.net Further investigation revealed that this compound induced apoptosis and the generation of reactive oxygen species (ROS) in cancer cells. researchgate.net

Research on other heterocyclic compounds has also provided a basis for exploring the anticancer potential of oseltamivir derivatives. For example, fluorinated pyrazolylbenzimidazole hybrids have shown potent growth inhibition against lung, breast, and cervical cancer cell lines. nih.gov While not direct derivatives of oseltamivir, these findings support the general strategy of modifying heterocyclic scaffolds to develop novel anticancer agents. The structural similarity and the known anticancer activity of related heterocyclic systems suggest that derivatives of this compound are worthy of further investigation in this area. mdpi.com

Computational and In Silico Research Methodologies

Computational tools play a crucial role in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds. For this compound and its derivatives, these methodologies have been instrumental in understanding their interactions with biological targets and in optimizing their structures for enhanced activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. This method has been extensively applied to oseltamivir and its derivatives to understand their binding to the neuraminidase enzyme of the influenza virus. nih.govpensoft.netacs.org

In the context of this compound derivatives, docking studies have been crucial for designing inhibitors that can overcome drug resistance. researchgate.net For example, researchers have used molecular docking to design C5-substituted oseltamivir derivatives with 1,2,3-triazolyl groups that can interact with residues in the 150-cavity of the neuraminidase active site. researchgate.net One such derivative, compound 2j, which has a 3-phenylamino group on the triazole ring, was shown through docking to form an additional hydrogen bond with residue D151, contributing to its potent inhibitory activity. researchgate.net

Docking simulations have also been used to explore the binding of oseltamivir derivatives to other potential targets. Preliminary molecular docking experiments on phosphonate congeners of oseltamivir revealed strong binding to the tri-arginine residues of neuraminidase, similar to the interactions of oseltamivir itself. google.com These studies provide a structural basis for the observed biological activity and guide the synthesis of new, potentially more effective, derivatives. google.complos.orgnih.gov

| Compound/Derivative | Target Protein | Key Interactions Observed in Docking | Reference |

|---|---|---|---|

| Phosphonate Congener (3a) | Influenza Neuraminidase (N1) | Strong binding with tri-arginine residues; more extensive hydrogen bonding than oseltamivir. | google.com |

| 1,2,3-Triazolylated Derivative (2j) | Influenza Neuraminidase | Phenylamino group forms a hydrogen bond with residue D151 near the 150-cavity. | researchgate.net |

| Flavones/Flavonols | N1-H274Y-oseltamivir protein | Interactions with the arginine triad (B1167595) (Arg118-Arg292-Arg371). | pensoft.net |

| Acyl Thiourea (B124793) Derivatives | Influenza Neuraminidase | Optimization of electrostatic and steric requirements around the acyl thiourea nucleus. | brieflands.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is used to predict the activity of new compounds and to guide the design of more potent molecules.

Several QSAR studies have been conducted on oseltamivir derivatives to identify the key structural features required for potent neuraminidase inhibition. nih.govrsc.orgresearchgate.net One study on N-substituted oseltamivir derivatives as inhibitors of the H5N1 influenza virus used density functional theory (DFT) to calculate quantum chemical descriptors. rsc.org The resulting QSAR model, which had high statistical significance (R² = 0.902), suggested that reducing the molecular size and introducing stronger electron-accepting groups could enhance the inhibitory activity. rsc.org

Another QSAR study on 72 oseltamivir derivatives as influenza neuraminidase (H1N1) inhibitors used a Monte Carlo method and identified that the presence of nitrogen and double bonds positively impacted the inhibitory activity. researchgate.net These models provide valuable insights for the rational design of new derivatives with improved biological profiles. brieflands.comrsc.orgresearchgate.net

| Derivative Series | Key Findings from QSAR Model | Statistical Significance (R²) | Reference |

|---|---|---|---|

| N-substituted oseltamivir derivatives | Reduced molecular size and stronger electron-accepting groups enhance activity. | 0.902 | rsc.org |

| 72 oseltamivir derivatives (H1N1) | Nitrogen and double bonds have a positive impact on inhibitory activity. | Validation R² in the range of 0.7180–0.7755 | researchgate.net |

| Cyclohexene (B86901) scaffold derivatives | CoMFA r² = 0.992; CoMSIA r² = 0.992 | High correlation coefficients from CoMFA and CoMSIA models. | nih.gov |

Chemoinformatics Approaches to Predict Biological Behavior (e.g., gelation properties)

Chemoinformatics encompasses a range of computational methods used to analyze and predict the properties of chemical compounds. While specific studies on the gelation properties of this compound are not prominent, chemoinformatic approaches are broadly applicable to predicting various biological and physicochemical behaviors of oseltamivir derivatives.

These approaches can be used to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity, which are crucial for the development of new drugs. mdpi.comnih.gov For example, in silico tools can predict the drug-likeness and potential toxicity of newly designed compounds, helping to prioritize which derivatives to synthesize and test experimentally. mdpi.com By analyzing large datasets of chemical structures and their associated biological activities, chemoinformatics can identify patterns that are not immediately obvious, thereby guiding the drug discovery process in a more efficient manner. nih.gov

Future Directions and Emerging Research Avenues for 5 Azido Oseltamivir

Integration with Advanced Chemical Synthesis Technologies for Scalable Research

The synthesis of oseltamivir (B103847) and its derivatives, including 5-Azido Oseltamivir, has historically relied on azide (B81097) chemistry, a process known for its potential hazards, especially at a large scale. nih.gov The highly exothermic nature of azide-based reactions poses significant safety concerns in industrial production. nih.gov To mitigate these risks and improve efficiency, researchers are increasingly turning to advanced chemical synthesis technologies.

The original synthesis of oseltamivir by Gilead Sciences started from (−)-shikimic acid, involving a key step where an epoxide was opened using azide chemistry to stereospecifically install the azido (B1232118) group at the C-5 position, forming an azido alcohol intermediate. nih.gov While effective, the reliance on shikimic acid, initially sourced from Chinese star anise, presented supply challenges, prompting research into alternative, azide-free synthetic routes. nih.govwikipedia.org However, many of these alternative routes have not proven as efficient as the established azide-based pathway. nih.gov Therefore, optimizing the safety and scalability of azide chemistry through technologies like flow synthesis remains a critical area of research.

Expanding the Scope of Bioorthogonal Applications in Complex Biological Systems

The azide group on this compound is an ideal functional group for bioorthogonal chemistry, particularly for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, often referred to as "click chemistry". google.com These reactions are highly specific, efficient, and occur under mild, biologically compatible conditions, allowing for the precise chemical modification of molecules within complex biological environments. google.comgoogle.com

Researchers have leveraged this compound to create novel molecular conjugates with unique properties. rsc.orgrsc.org For instance, it has been used in click reactions with alkyne-containing molecules to generate oseltamivir-triazole conjugates. rsc.org One study reported the synthesis of such a conjugate that exhibited thermoreversible organogel properties in linear alkane solvents. rsc.orgrsc.org This demonstrates the potential to use this compound as a building block for developing new materials with applications in biomedicine and sensing technology. rsc.org

The future of bioorthogonal applications for this compound lies in its use for in-vivo and in-vitro labeling and tracking of biological processes. google.com The Staudinger ligation, another bioorthogonal reaction involving an azide and a phosphine, has been used to release bioactive molecules in cellular environments. escholarship.org By attaching this compound to biomolecules or nanoparticles, it is possible to target and visualize the influenza neuraminidase enzyme, study drug-target engagement, and better understand viral replication cycles. For example, an oseltamivir azidohexyl ester was covalently bound to a modified bovine serum albumin (BSA) using copper-free click chemistry to create a multivalent neuraminidase inhibitor. researchgate.net This conjugate not only inhibited the enzyme but also aggregated virion particles, suggesting a dual mechanism of antiviral action. researchgate.net Such studies highlight the expanding utility of this compound in creating sophisticated biological tools.

Development of Next-Generation Chemical Probes and Activity Modulators

The emergence of drug-resistant influenza strains necessitates the development of new and more potent neuraminidase inhibitors. researchgate.net this compound serves as a critical scaffold for creating next-generation chemical probes and activity modulators designed to overcome resistance. The azide group allows for the systematic introduction of various chemical moieties via click chemistry, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency. researchgate.net

One research strategy involves modifying oseltamivir to target additional pockets in the neuraminidase active site. researchgate.net Scientists have designed and synthesized series of 1,2,3-triazolylated oseltamivir derivatives by reacting this compound with various substituted alkynes. researchgate.net These new derivatives were designed to interact with charged amino acid residues near the enzyme's 150-cavity. researchgate.net One such derivative, bearing a 3-phenylamino group on the triazole ring, showed potent inhibition against multiple neuraminidase types, including a strain with a mutation known to confer resistance to oseltamivir. researchgate.net Molecular docking studies revealed that this new compound could form an additional hydrogen bond with the D151 residue of the enzyme, providing a structural basis for its enhanced activity. researchgate.net

This approach of using this compound as a starting point for creating libraries of new inhibitors is a promising avenue for future research. It allows for the rapid generation of diverse chemical structures that can be screened for activity against both wild-type and mutant viral strains. researchgate.net The development of such probes not only leads to potential new therapeutic candidates but also provides valuable tools for studying the molecular mechanisms of drug resistance.

Relevance in Research on Emerging Viral Threats (e.g., SARS-CoV-2 related compounds)

The framework of existing antiviral drugs is often explored for repurposing against new viral pathogens. During the COVID-19 pandemic, the oseltamivir structure was considered a relevant compound for research into agents targeting SARS-CoV-2. nih.gov Although oseltamivir itself targets neuraminidase, an enzyme not present in SARS-CoV-2, its core chemical structure serves as a starting point for synthesizing new compounds that could target different viral proteins, such as proteases or polymerases. researchgate.net

While some clinical investigations explored oseltamivir in combination with other drugs for COVID-19, its direct efficacy was not established. medwinpublishers.comisrctn.com However, the true value of oseltamivir derivatives like this compound in this context lies in their role as versatile building blocks in medicinal chemistry. The ability to easily modify the oseltamivir scaffold through its azido group allows chemists to generate novel libraries of compounds for screening against emerging viral threats. The need for broad-spectrum therapeutics that can be rapidly deployed during future outbreaks is a critical lesson from the recent pandemic. researchgate.netrsc.org The chemical tractability of this compound makes it a valuable platform for discovery chemistry aimed at identifying inhibitors for other RNA viruses, which represent a significant portion of global health threats. rsc.org

Q & A

Q. Methodological Answer :

- In Vivo PK Studies : Administer this compound to animal models (e.g., mice, rats) and collect plasma/brain tissue samples at timed intervals. Use LC-MS/MS to quantify parent compound and metabolites.

- BBB Penetration : Assess efflux transporter involvement (e.g., P-glycoprotein, OAT3) using knockout models or co-administration with inhibitors (e.g., probenecid). Compare brain-to-plasma ratios with oseltamivir.

- Metabolic Stability : Incubate with liver microsomes/CYP450 isoforms to identify major metabolic pathways.

Reference methodologies from oseltamivir PK studies, particularly those addressing efflux limitations and tissue distribution .

How should researchers design experiments to investigate resistance mechanisms against this compound in influenza strains?

Q. Methodological Answer :

- Serial Passage Studies : Expose influenza strains (e.g., A/H3N2, pandemic H1N1) to subtherapeutic doses of this compound over multiple generations. Monitor viral viability via plaque assays.

- Genomic Sequencing : Identify mutations in neuraminidase (NA) and hemagglutinin (HA) genes. Cross-validate with phenotypic resistance testing (IC₅₀ shifts).

- Structural Analysis : Resolve NA-5-Azido Oseltamivir co-crystals to detect steric or electronic clashes caused by mutations.

Incorporate reverse genetics to confirm resistance causality, as demonstrated in oseltamivir resistance studies .

How can contradictory findings in this compound’s antiviral efficacy across in vivo models be systematically addressed?

Q. Methodological Answer :

- Meta-Analysis Framework : Pool data from independent studies using PRISMA guidelines. Stratify by variables like animal species, viral load, and dosing regimens.

- Sensitivity Analysis : Test whether discrepancies arise from methodological differences (e.g., infection route, endpoint definitions).

- Bias Assessment : Apply tools like ROBINS-I to evaluate confounding factors (e.g., unblinded studies, small sample sizes).

Refer to oseltamivir meta-analyses that reconciled variability through subgroup analyses and probabilistic modeling .

What in vivo models are optimal for evaluating this compound’s efficacy in high-risk subgroups (e.g., immunocompromised hosts)?

Q. Methodological Answer :

- Immunocompromised Models : Use cyclophosphamide-treated mice or transgenic strains (e.g., IFNAR⁻/⁻) to mimic immune deficiency. Measure viral titers in lungs and survival rates.

- Co-Infection Studies : Combine influenza with bacterial pathogens (e.g., Streptococcus pneumoniae) to assess secondary complication prevention.

- Age-Specific Models : Juvenile ferrets or aged mice to reflect pediatric/geriatric populations.

Align with oseltamivir trials that stratified outcomes by age and comorbidity status .

What computational methods are suitable for predicting off-target interactions of this compound?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with human neuraminidase-like proteins (e.g., NEU1, NEU3) to assess unintended inhibition.

- Pharmacophore Screening : Use databases like ChEMBL to identify structural similarities with known off-target binders.

- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxic or neurotoxic effects.

Cross-reference with oseltamivir safety studies highlighting CNS penetration concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.